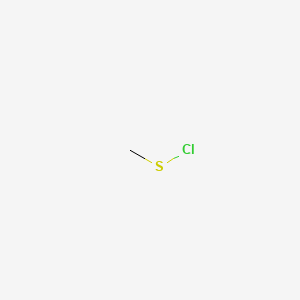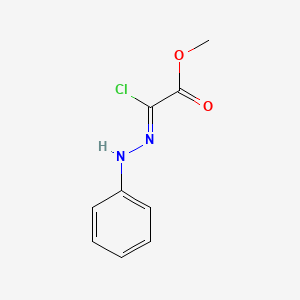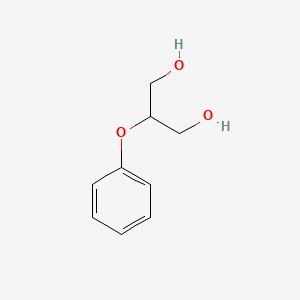
2-Phenoxypropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxypropane-1,3-diol is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is used in various applications due to its chemical properties .
Molecular Structure Analysis
The molecular structure of 2-Phenoxypropane-1,3-diol consists of nine carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenoxypropane-1,3-diol are not detailed in the available resources, diols in general can undergo a variety of reactions. They can be converted into halides, react as nucleophiles, and be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Physical And Chemical Properties Analysis
2-Phenoxypropane-1,3-diol has a melting point of 68 °C and a predicted boiling point of 345.6±22.0 °C. Its density is predicted to be 1.185±0.06 g/cm3 .未来方向
The production of 1,3-diols from renewable feedstocks by green processes is attracting wide attention. Although biological production of 1,3-diols has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .
属性
CAS 编号 |
5800-08-8 |
|---|---|
产品名称 |
2-Phenoxypropane-1,3-diol |
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
2-phenoxypropane-1,3-diol |
InChI |
InChI=1S/C9H12O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
InChI 键 |
IEAGXQUAKGSSHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(CO)CO |
规范 SMILES |
C1=CC=C(C=C1)OC(CO)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



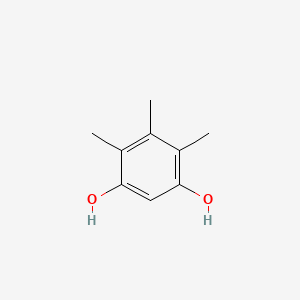

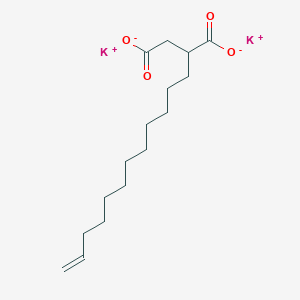
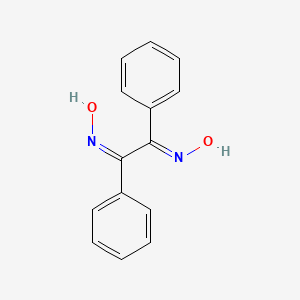

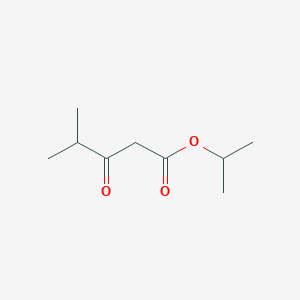
![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)



